molecular formula C13H25NO2 B6862204 N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine

Cat. No.: B6862204
M. Wt: 227.34 g/mol
InChI Key: PFNLVFNUEJXUCJ-LWALXPGCSA-N
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Description

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group and two oxolane rings

Properties

IUPAC Name

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-13(2,3)12-10(4-7-16-12)8-14-11-5-6-15-9-11/h10-12,14H,4-9H2,1-3H3/t10-,11?,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNLVFNUEJXUCJ-LWALXPGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(CCO1)CNC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1[C@H](CCO1)CNC2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxolane rings through cyclization reactions, followed by the introduction of the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce different amine derivatives

Scientific Research Applications

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxolane derivatives and tert-butyl-substituted amines. Examples include:

  • 2-tert-butyl-oxolane
  • 3-tert-butyl-oxolane
  • N-tert-butyl-oxolane-3-amine

Uniqueness

N-[[(2S,3R)-2-tert-butyloxolan-3-yl]methyl]oxolan-3-amine is unique due to its specific stereochemistry and the presence of both oxolane rings and a tert-butyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

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